1-(Benzyloxy)naphthalene

Description

The exact mass of the compound 1-(Benzyloxy)naphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4044. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Benzyloxy)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylmethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSWULLEVAMIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209514 | |

| Record name | Naphthalene, 1-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-58-9 | |

| Record name | 1-(Phenylmethoxy)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-(phenylmethoxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl alpha-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)naphthalene

CAS Number: 607-58-9

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and potential applications of 1-(Benzyloxy)naphthalene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

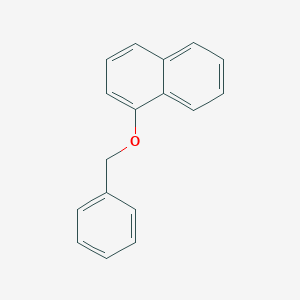

1-(Benzyloxy)naphthalene, also known as benzyl 1-naphthyl ether, is an aromatic ether. Its core structure consists of a naphthalene ring substituted with a benzyloxy group.

| Property | Value | Reference(s) |

| CAS Number | 607-58-9 | [1][2] |

| Molecular Formula | C₁₇H₁₄O | [1] |

| Molecular Weight | 234.29 g/mol | [2] |

| Synonyms | 1-Benzyloxynaphthalene, Benzyl naphthyl ether, Naphthyl benzyl ether, Benzyl alpha-naphthyl ether, 1-(Phenylmethoxy)naphthalene | [1] |

| Appearance | Pale orange to light orange solid | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Benzyloxy)naphthalene is presented below.

| Property | Value | Reference(s) |

| Melting Point | 73.5-74 °C | [1] |

| Boiling Point | 388.1 °C at 760 mmHg; 237-240 °C at 13 Torr | [1][2] |

| Density | 1.125 g/cm³ | [1] |

| Flash Point | 156.4 °C | [1] |

| Vapor Pressure | 7.02 x 10⁻⁶ mmHg at 25 °C | [1] |

| Solubility | Slightly soluble in chloroform, DMSO, and ethyl acetate. | [1] |

Synthesis

The most common method for the synthesis of 1-(Benzyloxy)naphthalene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 1-naphthol is deprotonated to form the naphthoxide, which then attacks benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established literature procedures.

Materials:

-

1-Naphthol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Triethylbenzylammonium chloride (TEBAC) (optional, as a phase-transfer catalyst)

-

Acetonitrile (CH₃CN) or reaction can be run solvent-free

-

Ethyl acetate

-

Silica gel

Procedure:

-

In a reaction vessel, combine 1-naphthol (1.0 mmol), an alkali metal carbonate (e.g., K₂CO₃, 1.0 mmol), and optionally a catalytic amount of TEBAC (0.05 mmol).

-

Add benzyl bromide (1.2 mmol).

-

If using a solvent, add acetonitrile (e.g., 3 mL).

-

The reaction can be heated conventionally or under microwave irradiation (e.g., 125 °C) until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, if the reaction was performed solvent-free, dissolve the mixture in ethyl acetate.

-

Filter the suspension to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

The pure 1-(Benzyloxy)naphthalene is obtained after evaporation of the solvent.

Synthesis Workflow

Caption: General workflow for the synthesis of 1-(Benzyloxy)naphthalene.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Naphthyl & Phenyl): Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the naphthalene ring will show characteristic coupling patterns.

-

Methylene Protons (-O-CH₂-Ph): A singlet around δ 5.0-5.5 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Multiple signals in the downfield region (δ 110-160 ppm).

-

Methylene Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C-O-C Stretch (Ether): Strong, characteristic bands in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 234.

-

Major Fragments: Expect a significant peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), and a peak at m/z = 143, corresponding to the naphthoxy radical cation ([C₁₀H₇O]⁺).

Safety Information

1-(Benzyloxy)naphthalene should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Skin Corrosion/Irritation | GHS07 | Danger | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | GHS07 | Danger | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment — Long-term Hazard | GHS09 | Danger | H410: Very toxic to aquatic life with long lasting effects |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P273: Avoid release to the environment.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Applications and Research Interest

1-(Benzyloxy)naphthalene serves as a valuable intermediate and building block in various areas of chemical research.

-

Organic Synthesis: The benzyl group is a common protecting group for hydroxyl functionalities due to its stability under various reaction conditions and its ease of removal by hydrogenolysis.

-

Materials Science: Aromatic ethers, including derivatives of naphthalene, are being explored for their potential in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[3]

-

Energy Research: It has been used as a model compound in studies aimed at improving the efficiency of direct coal liquefaction processes.[1]

-

Pharmaceutical and Agrochemical Research: Naphthyl ethers are a class of compounds that have shown promise in the development of new pharmaceuticals, agrochemicals, and fungicides.[3]

Structural Information

X-ray crystallographic studies have been performed on 1-(Benzyloxy)naphthalene, providing detailed insights into its three-dimensional structure.[3]

| Crystallographic Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pccn | [4] |

| Dihedral Angle (Naphthyl-Benzyl) | 83.22 (4)° | [3][4] |

| C1-O1 Bond Length | 1.3678 (17) Å | [3] |

| C1-O1-C11 Angle | 117.72 (11)° | [3] |

The crystal structure is stabilized by C-H···π and π-π stacking interactions.[3][4]

Caption: Simplified 2D representation of the connectivity in 1-(Benzyloxy)naphthalene.

References

An In-depth Technical Guide to the Synthesis of 1-(benzyloxy)naphthalene from 1-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(benzyloxy)naphthalene from 1-naphthol, a key transformation in organic synthesis. 1-(Benzyloxy)naphthalene and its derivatives are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials.[1] The benzyl group serves as a common and stable protecting group for the hydroxyl functionality of naphthols, which is crucial in multi-step synthetic sequences.[1] This document details the prevalent synthetic methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.

Core Synthesis Route: The Williamson Ether Synthesis

The most common and effective method for synthesizing 1-(benzyloxy)naphthalene is the Williamson ether synthesis. This reaction involves the deprotonation of 1-naphthol to form a nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with a benzyl halide, typically benzyl bromide or benzyl chloride.[2][3][4]

The general reaction scheme is as follows:

The efficiency of the synthesis is influenced by several factors, including the choice of base, solvent, temperature, and the potential use of a phase transfer catalyst.

Comparative Analysis of Reaction Conditions

Various conditions have been reported for the synthesis of 1-(benzyloxy)naphthalene, with notable differences in reaction times, temperatures, and yields. The following table summarizes quantitative data from different experimental setups.

| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave Irradiation | K₂CO₃ | Acetonitrile | 125 | 20 min | 91 | [5] |

| Conventional Heating | Triethylamine | Micellar Medium | 30 | Overnight | 70 | [1] |

| Conventional Heating | K₂CO₃ / Cs₂CO₃ | Solvent-free or Acetonitrile | 125 | Not Specified | Not Specified | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-(benzyloxy)naphthalene based on established procedures.

Protocol 1: Microwave-Assisted Synthesis[5]

This protocol offers a rapid and high-yielding method for the synthesis of 1-(benzyloxy)naphthalene.

Materials:

-

1-Naphthol (1.0 mmol, 0.14 g)

-

Potassium Carbonate (K₂CO₃) (1.0 mmol, 0.14 g)

-

Benzyl Bromide (1.2 mmol, 0.14 ml)

-

Acetonitrile (3 ml)

-

Ethyl Acetate

-

Silica Gel

Procedure:

-

In a closed vial, combine 1-naphthol (0.14 g), potassium carbonate (0.14 g), and acetonitrile (3 ml).

-

Add benzyl bromide (0.14 ml) to the mixture.

-

The vial is sealed and placed in a CEM Discover microwave reactor.

-

The reaction mixture is irradiated at 125°C for 20 minutes with a power of 20-30 W.

-

After completion of the reaction, the mixture is cooled to room temperature and filtered to remove the inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by passing it through a short column of silica gel (2-3 cm thickness), eluting with ethyl acetate.

-

The solvent is evaporated to afford the pure 1-(benzyloxy)naphthalene.

Protocol 2: Conventional Heating in a Micellar Medium[1]

This method provides an alternative approach using a micellar medium, which can enhance reaction rates and facilitate product isolation.

Materials:

-

1-Naphthol (10 mmol, 1.44 g)

-

Triethylamine (10 mmol, 1.01 g)

-

Benzyl Bromide (10 mmol, 1.71 g)

-

Micellar Medium (10 ml)

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, a mixture of 1-naphthol (1.44 g), triethylamine (1.01 g), and benzyl bromide (1.71 g) in the micellar medium (10 ml) is prepared.

-

The mixture is stirred for 30 minutes at 30°C.

-

The reaction is then left to stand overnight at room temperature.

-

The solid product that forms is collected by filtration.

-

The collected solid is washed with water.

-

The crude product is recrystallized from ethanol to yield pure 1-(benzyloxy)naphthalene.

Experimental Workflow and Logic Diagrams

To visualize the synthesis and purification process, the following diagrams have been generated.

Caption: General workflow for the synthesis of 1-(benzyloxy)naphthalene.

Caption: Signaling pathway of the Williamson ether synthesis.

Characterization of 1-(benzyloxy)naphthalene

The synthesized product can be characterized using various spectroscopic and analytical techniques.

-

Melting Point: 73.5-74 °C[6]

-

Boiling Point: 237-240 °C at 13 Torr[6]

-

Appearance: Pale orange to light orange solid[6]

-

Spectroscopic Analysis: The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry. The crystal structure has also been reported, showing a dihedral angle of 83.22 (4)° between the naphthyl ring system and the benzyl group.[1][7]

Conclusion

The synthesis of 1-(benzyloxy)naphthalene from 1-naphthol is a well-established and versatile reaction, primarily achieved through the Williamson ether synthesis. By selecting appropriate reaction conditions, such as microwave-assisted synthesis with potassium carbonate in acetonitrile, high yields can be obtained in a short amount of time. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers in the fields of organic synthesis and drug development, enabling the efficient preparation of this important chemical intermediate.

References

- 1. 1-(Benzyloxy)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. community.wvu.edu [community.wvu.edu]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 1-Benzyloxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 6. 1-Benzyloxynaphthalene | 607-58-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Physical and chemical properties of 1-(benzyloxy)naphthalene

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(Benzyloxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)naphthalene, also known as benzyl alpha-naphthyl ether, is an aromatic ether with significant applications in organic synthesis and materials science. Its unique structure, combining a naphthalene core with a benzyl group via an ether linkage, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of these properties, including detailed experimental protocols, crystallographic data, and an analysis of its chemical reactivity. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Physical and Chemical Properties

1-(Benzyloxy)naphthalene is a solid at room temperature, appearing as a colorless to pale orange crystalline substance. It is characterized by its high boiling point and limited solubility in water, but shows slight to moderate solubility in various organic solvents.

Table 1-1: General and Physical Properties of 1-(Benzyloxy)naphthalene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄O | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Pale Orange to Light Orange Solid | |

| Melting Point | 73.5-74 °C | [1] |

| Boiling Point | 388.1 °C at 760 mmHg 237-240 °C at 13 Torr | [1] |

| Density | 1.125 g/cm³ | [1] |

| Flash Point | 156.4 °C | [1] |

| Vapor Pressure | 7.02 x 10⁻⁶ mmHg at 25°C | [1] |

| Refractive Index | 1.642 | [1] |

Table 1-2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Less Soluble | |

| Chloroform | Slightly Soluble | [1] |

| DMSO | Slightly Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [1] |

| Ethanol | Moderately Soluble | |

| Ether | Moderately Soluble |

Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that 1-(benzyloxy)naphthalene crystallizes in an orthorhombic system. The naphthyl and phenyl rings are nearly perpendicular to each other, with a significant dihedral angle between the two moieties.[2][3] The crystal structure is stabilized by C—H⋯π and π–π interactions.[2][3]

Table 2-1: Crystal Structure and Refinement Data

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Pccn | [3] |

| a | 13.0210 (6) Å | [2][3] |

| b | 24.8832 (10) Å | [2][3] |

| c | 7.9478 (3) Å | [2][3] |

| V | 2575.12 (19) ų | [2][3] |

| Z | 8 | [2][3] |

| Dihedral Angle | 83.22 (4)° (between naphthyl and benzyl planes) | [2][3] |

| Bond Angle (C-O-C) | 117.72 (11)° | [2] |

| Temperature | 296 K | [2][3] |

Chemical Properties and Reactivity

1-(Benzyloxy)naphthalene is a stable aromatic ether. Its reactivity is centered around the ether linkage, the benzylic position, and the aromatic rings.

-

Protecting Group Chemistry : The benzyl group is a common protecting group for hydroxyl functionalities (like naphthols) in multi-step organic synthesis. It is stable to a wide range of acidic and alkaline conditions.[2] Deprotection can be achieved through various methods, including catalytic hydrogenation.

-

Electrophilic Aromatic Substitution : The naphthalene and benzene rings can undergo electrophilic substitution reactions. The benzyloxy group is an activating, ortho-, para-directing group, influencing the regioselectivity of such reactions on the naphthalene ring system.

-

Wittig Rearrangement : Like other aryl benzyl ethers, it can be a precursor for sigmatropic rearrangements, such as the[4][5]-Wittig rearrangement, upon treatment with strong bases like organolithium reagents.

-

C-O Bond Cleavage : The ether bond can be cleaved under specific reductive or oxidative conditions. For example, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) has been used for the cleavage of aryl benzyl ethers.

Caption: Key reactivity pathways for 1-(benzyloxy)naphthalene.

Experimental Protocols

The most common method for synthesizing 1-(benzyloxy)naphthalene is the Williamson ether synthesis, involving the O-alkylation of 1-naphthol with a benzyl halide.

Protocol 4-1: Microwave-Assisted Synthesis

This protocol describes a rapid and efficient synthesis using microwave irradiation.

Materials:

-

1-Naphthol (0.14 g, 1.0 mmol)

-

Potassium Carbonate (K₂CO₃, 0.14 g, 1.0 mmol) or Cesium Carbonate (Cs₂CO₃, 0.33 g, 1.0 mmol)

-

Benzyl Bromide (0.14 mL, 1.2 mmol)

-

TEBAC (Benzyltriethylammonium chloride, 11.4 mg, 0.05 mmol) (Optional phase-transfer catalyst)

-

Acetonitrile (MeCN, 3 mL) or solvent-free conditions

-

Ethyl Acetate

-

Silica Gel

Procedure:

-

In a closed microwave reactor vial, combine 1-naphthol (1.0 mmol), an alkali metal carbonate (1.0 mmol), and TEBAC (0.05 mmol, if used).

-

Add benzyl bromide (1.2 mmol). For solvent-based reaction, add 3 mL of acetonitrile.

-

Seal the vial and place it in a microwave reactor (e.g., CEM Discover).

-

Irradiate the mixture with 20-30 W at 125 °C for approximately 20 minutes (0.33 hours).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dissolve the reaction mixture in 25 mL of ethyl acetate (this step is omitted if acetonitrile was used as the solvent).

-

Filter the suspension to remove inorganic salts.

-

Remove the volatile components from the filtrate by rotary evaporation to yield the crude product.

-

Purify the crude product by passing it through a short plug of silica gel (2-3 cm), eluting with ethyl acetate.

-

Analyze the product by GC-MS or GC to confirm purity. A yield of approximately 91% can be expected.

References

Unveiling the Solid-State Architecture of 1-(Benzyloxy)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1-(benzyloxy)naphthalene, a molecule of interest in organic synthesis and medicinal chemistry. Understanding the three-dimensional arrangement of this compound in the solid state is crucial for predicting its physicochemical properties, which in turn influence its behavior in various applications, including drug development. This document outlines the key crystallographic parameters, details the experimental methodologies for its synthesis and structural determination, and presents a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystal structure of 1-(benzyloxy)naphthalene has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below for straightforward comparison and reference.

Table 1: Crystal Data and Structure Refinement for 1-(Benzyloxy)naphthalene [1][2][3]

| Parameter | Value |

| Empirical Formula | C₁₇H₁₄O |

| Formula Weight | 234.28 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a (Å) | 13.0210 (6) |

| b (Å) | 24.8832 (10) |

| c (Å) | 7.9478 (3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2575.12 (19) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| µ (mm⁻¹) | 0.07 |

| Crystal Size (mm) | 0.07 × 0.06 × 0.06 |

| Reflections Collected | 22084 |

| Independent Reflections | 2418 |

| R(int) | 0.059 |

| R[F² > 2σ(F²)] | 0.039 |

| wR(F²) | 0.099 |

| Goodness-of-fit on F² | 1.02 |

Table 2: Selected Bond Lengths, Angles, and Torsion Angle for 1-(Benzyloxy)naphthalene [1][2]

| Bond/Angle/Torsion | Value |

| Bond Lengths (Å) | |

| C1—O1 | 1.3678 (17) |

| Bond Angles (°) | |

| C1—O1—C11 | 117.72 (11) |

| Torsion Angles (°) | |

| C1—O1—C11—C12 | 177.98 (12) |

Experimental Protocols

The determination of the crystal structure of 1-(benzyloxy)naphthalene involves a multi-step process, from the synthesis of the material to the final analysis of the diffraction data.

Synthesis of 1-(Benzyloxy)naphthalene

A common method for the synthesis of 1-(benzyloxy)naphthalene involves the Williamson ether synthesis.[1][4]

-

Reaction Setup: A mixture of 1-naphthol (1.44 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) is prepared.

-

Addition of Benzyl Bromide: To this mixture, benzyl bromide (1.71 g, 10 mmol) is added.

-

Crystallization: The resulting product is then recrystallized from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction. Slow evaporation of the solvent is crucial for the growth of high-quality crystals.[2]

Single-Crystal X-ray Diffraction

The crystal structure was elucidated using single-crystal X-ray diffraction.

-

Data Collection: A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer.[1] Data were collected at 296 K using Mo Kα radiation.

-

Cell Refinement and Data Reduction: The collected data were processed using the SAINT software package for cell refinement and data reduction.[1]

-

Structure Solution and Refinement: The crystal structure was solved and refined using the SHELXTL and SHELXL97 programs.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.

Visualizing the Workflow

The logical flow of the experimental process, from chemical synthesis to the final structural analysis, is a critical aspect of crystallographic studies.

Caption: Experimental workflow for the crystal structure analysis of 1-(benzyloxy)naphthalene.

References

Spectroscopic Profile of 1-(benzyloxy)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(benzyloxy)naphthalene, a valuable building block in organic synthesis and medicinal chemistry. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(benzyloxy)naphthalene.

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₇H₁₄O |

| Molecular Weight | 234.29 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragments (m/z) | Relative Intensity |

| 234 | M⁺ (Molecular Ion) |

| 91 | Tropylium Cation ([C₇H₇]⁺) - Base Peak |

| 144 | [M-C₇H₇]⁺ |

| 115 | [C₉H₇]⁺ |

Data sourced from the NIST WebBook under the synonym "Naphthalene, 1-(phenylmethoxy)-".[1]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3030 | Aromatic C-H Stretch |

| ~2920-2850 | Aliphatic C-H Stretch (CH₂ of benzyl) |

| ~1600, ~1500, ~1450 | Aromatic C=C Ring Stretching |

| ~1240 | Aryl-O Stretch (Asymmetric) |

| ~1020 | Aryl-O Stretch (Symmetric) |

| ~790-770 | C-H Out-of-plane Bend (Naphthalene) |

| ~740, ~700 | C-H Out-of-plane Bend (Monosubstituted Benzene) |

Note: The disappearance of a broad O-H stretching band around 3300 cm⁻¹ (characteristic of the 1-naphthol precursor) and the appearance of aliphatic C-H bands (~2900 cm⁻¹) and a significant C-O stretching intensity in the 1150-1350 cm⁻¹ region are key indicators of successful ether formation.[2]

Table 3: Predicted ¹H NMR and ¹³C NMR Data

While specific experimental spectra for 1-(benzyloxy)naphthalene were not found in the searched literature, the following tables outline the predicted chemical shifts based on the analysis of similar structures and general principles of NMR spectroscopy.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 - 7.3 | Multiplet | 7H | Naphthyl Protons |

| ~7.5 - 7.3 | Multiplet | 5H | Phenyl Protons of Benzyl Group |

| ~5.2 | Singlet | 2H | Methylene Protons (-O-CH₂-Ph) |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-O (Naphthyl) |

| ~137 | Quaternary C (Phenyl) |

| ~134 | Quaternary C (Naphthyl) |

| ~128 - 126 | CH (Phenyl) |

| ~127 - 120 | CH (Naphthyl) |

| ~126, ~105 | Quaternary C (Naphthyl) |

| ~70 | Methylene Carbon (-O-CH₂-Ph) |

Experimental Protocols

Synthesis of 1-(benzyloxy)naphthalene

A common method for the synthesis of 1-(benzyloxy)naphthalene is the Williamson ether synthesis, involving the O-alkylation of 1-naphthol with benzyl bromide.[3][4][5]

Materials:

-

1-Naphthol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or another suitable solvent

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-naphthol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure 1-(benzyloxy)naphthalene.[3][4]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified 1-(benzyloxy)naphthalene in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC-MS Analysis: Inject the sample solution into the GC-MS system. The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like 1-(benzyloxy)naphthalene.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

Solubility Profile of 1-(Benzyloxy)naphthalene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-(benzyloxy)naphthalene in various organic solvents. Due to the limited availability of precise quantitative data for 1-(benzyloxy)naphthalene, this document presents qualitative solubility information for the target compound and quantitative solubility data for the structurally related parent compound, naphthalene, to serve as a valuable reference point for researchers. Furthermore, detailed experimental protocols for determining solubility are provided, along with a visual representation of the experimental workflow.

Qualitative Solubility of 1-(Benzyloxy)naphthalene

1-(Benzyloxy)naphthalene is described as a solid that is slightly soluble in several common organic solvents. Qualitative assessments from various sources indicate the following solubility characteristics:

-

Slightly Soluble In : Chloroform, Dimethyl Sulfoxide (DMSO), Ethyl Acetate.[1][2]

-

Moderately Soluble In : Ethanol, Ether.[3]

One study also notes that 1-(benzyloxy)naphthalene can be recrystallized from ethanol, which suggests that its solubility in this solvent is temperature-dependent.[4][5]

Quantitative Solubility of Naphthalene in Organic Solvents (Reference Data)

In the absence of quantitative solubility data for 1-(benzyloxy)naphthalene, the following table summarizes the solubility of naphthalene in a range of organic solvents at various temperatures. Naphthalene, as the core aromatic structure of 1-(benzyloxy)naphthalene, provides a useful baseline for understanding the solubility behavior of related compounds. The data is presented in grams of naphthalene per 100 grams of solvent ( g/100g ) and as a mole fraction.

| Solvent | Temperature (°C) | Solubility ( g/100g ) | Mole Fraction (x₁) |

| Ethanol | 0 | 5 | - |

| 25 | 11.3 | - | |

| 40 | 19.5 | - | |

| 70 | 179 | - | |

| Methanol | 1.85 | - | 0.0107 |

| 13.55 | - | 0.0163 | |

| 26.35 | - | 0.0255 | |

| 33.65 | - | 0.0333 | |

| 37.45 | - | 0.0390 | |

| 43.95 | - | 0.052 | |

| 56.75 | - | 0.102 | |

| 60.85 | - | 0.143 | |

| 65.75 | - | 0.255 | |

| 68.45 | - | 0.387 | |

| 69.55 | - | 0.497 | |

| 71.75 | - | 0.666 | |

| 72.85 | - | 0.732 | |

| 73.95 | - | 0.794 | |

| 74.35 | - | 0.820 | |

| Benzene | 25 | - | 0.2974 |

| Carbon Tetrachloride | 40 | - | - |

| Acetone | 40 | - | - |

| Toluene | 40 | - | - |

| Xylene | 40 | - | - |

| Heptane | 40 | - | - |

| 1-Butanol | 40 | - | - |

Note: The solubility of naphthalene in acetone, toluene, xylene, heptane, and 1-butanol has been experimentally determined over a range of temperatures, but specific data points at 40°C were not provided in the search results.[6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a solid organic compound like 1-(benzyloxy)naphthalene in an organic solvent. The shake-flask method is considered the gold standard for determining equilibrium solubility.

Materials and Equipment

-

Solute : 1-(Benzyloxy)naphthalene (or other solid organic compound)

-

Solvents : A range of high-purity organic solvents

-

Apparatus :

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker or water bath with temperature control (±0.1°C)

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

-

Shake-Flask Method for Equilibrium Solubility

This method is based on achieving a saturated solution in equilibrium with an excess of the solid solute.

-

Preparation :

-

Accurately weigh an excess amount of the solid solute and add it to a vial. The excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the desired solvent to the vial.

-

-

Equilibration :

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis :

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.

-

Analyze the concentration of the solute in the diluted solution using a calibrated analytical method (e.g., HPLC).

-

-

Calculation :

-

Calculate the original concentration of the solute in the saturated solution based on the dilution factor and the measured concentration.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Dynamic (Polythermal) Method

This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

-

Preparation :

-

Prepare a series of vials, each containing a known mass of the solute and a known mass of the solvent.

-

-

Dissolution :

-

Slowly heat the vials with constant stirring.

-

Visually observe and record the temperature at which the last solid crystals disappear for each vial. This temperature is the saturation temperature for that specific concentration.

-

-

Data Analysis :

-

Plot the solubility (concentration) as a function of the saturation temperature to generate a solubility curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

References

- 1. Naphthalene solubility in several organic solvents (Journal Article) | OSTI.GOV [osti.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. Sciencemadness Discussion Board - solubility of naphthalene in acetone - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(benzyloxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(benzyloxy)naphthalene, a valuable building block in organic synthesis and medicinal chemistry. The primary focus is on the Williamson ether synthesis, detailing its mechanism, key experimental parameters, and potential side reactions. This document includes a comparative analysis of various synthetic protocols, detailed experimental procedures, and visual diagrams to illustrate reaction pathways and workflows, serving as a practical resource for laboratory applications.

Core Synthesis Mechanism: The Williamson Ether Synthesis

The most prevalent and efficient method for synthesizing 1-(benzyloxy)naphthalene is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The core principle involves the reaction of a deprotonated 1-naphthol (1-naphthoxide) with a benzyl halide.

The mechanism can be dissected into two primary steps:

-

Deprotonation of 1-naphthol: A base is used to abstract the acidic proton from the hydroxyl group of 1-naphthol, forming a highly nucleophilic 1-naphthoxide anion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[4][5]

-

Nucleophilic Attack: The newly formed 1-naphthoxide anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride). This attack occurs from the backside of the carbon-halogen bond, leading to the formation of the ether linkage and the displacement of the halide ion as a leaving group in a concerted step.[1][3]

Key Experimental Parameters

The success and efficiency of the synthesis are highly dependent on several experimental parameters:

-

Choice of Base: The strength of the base influences the rate of deprotonation. Stronger bases like sodium hydride (NaH) ensure complete and rapid formation of the naphthoxide. However, weaker bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and triethylamine (Et₃N) are also effective, particularly under specific conditions like phase-transfer catalysis or with more reactive benzyl halides.[4][5]

-

Solvent Selection: The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the base without strongly solvating the naphthoxide anion, thus preserving its nucleophilicity.[1][4] Protic solvents, such as alcohols, can solvate the naphthoxide through hydrogen bonding, reducing its reactivity and potentially favoring C-alkylation as a side reaction.[4]

-

Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from room temperature to reflux, to ensure a reasonable reaction rate. Reaction times can vary from minutes under microwave irradiation to several hours with conventional heating.[1][6]

-

Benzyl Halide Reactivity: Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion.

Potential Side Reactions

A primary consideration in the synthesis of 1-(benzyloxy)naphthalene is the potential for competing side reactions, most notably C-alkylation.

-

C-Alkylation: The 1-naphthoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the naphthalene ring (primarily at the C2 and C4 positions). While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of benzyl-substituted naphthols. The choice of solvent is a key determinant of this selectivity; protic solvents tend to promote C-alkylation.[4][7]

Naphthoxide [label=<

1-Naphthoxide

1-Naphthoxide

];

BenzylHalide [label=<

- Benzyl Halide

];

O_Alkylation [label=<

O-Alkylation Product

O-Alkylation Product

];

C_Alkylation [label=<

C-Alkylation Product

C-Alkylation Product

];

Naphthoxide -> BenzylHalide [style="invis"]; BenzylHalide -> O_Alkylation [label="Polar Aprotic Solvent (e.g., DMF, MeCN)", color="#34A853"]; BenzylHalide -> C_Alkylation [label="Protic Solvent (e.g., EtOH, H2O)", color="#EA4335"]; } Caption: O- versus C-Alkylation of 1-Naphthoxide.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes various reported methods for the synthesis of 1-(benzyloxy)naphthalene, highlighting the impact of different reaction conditions on the yield.

| 1-Naphthol (mmol) | Benzyl Halide (mmol) | Base (mmol) | Solvent | Conditions | Time | Yield (%) | Reference |

| 10 | Benzyl bromide (10) | Triethylamine (10) | Micellar medium | 30 °C, then RT | Overnight | 70 | [5] |

| 1.0 | Benzyl bromide (1.2) | K₂CO₃ (1.0) | Acetonitrile | 125 °C, Microwave | 20 min | 91 | [8] |

| 1.0 | Benzyl bromide (1.2) | Cs₂CO₃ (1.0) | Acetonitrile | 125 °C, Microwave | 20 min | - | [8] |

| - | Benzyl chloride | Na₂CO₃ | No solvent | 100 °C | 3 h | 86.1 | [9] |

Experimental Protocols

Protocol 1: Synthesis using Triethylamine in a Micellar Medium[5]

-

Reagent Preparation: In a suitable reaction vessel, combine 1-naphthol (1.44 g, 10 mmol), triethylamine (1.01 g, 10 mmol), and benzyl bromide (1.71 g, 10 mmol) in 10 mL of a micellar medium.

-

Reaction: Stir the mixture for 30 minutes at 30 °C.

-

Incubation: Allow the reaction mixture to stand overnight at room temperature.

-

Work-up and Purification: The resulting solid product is collected by filtration, washed with water, and then recrystallized from ethanol to yield pure 1-(benzyloxy)naphthalene.

Protocol 2: Microwave-Assisted Synthesis using Potassium Carbonate[8]

-

Reagent Preparation: In a microwave-safe vial, combine 1-naphthol (0.14 g, 1.0 mmol), potassium carbonate (0.14 g, 1.0 mmol), and benzyl bromide (0.14 mL, 1.2 mmol) in 3 mL of acetonitrile. A phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) can be added to enhance the reaction rate.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 125 °C for approximately 20 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by passing it through a short column of silica gel, eluting with ethyl acetate.

Mandatory Visualizations

Conclusion

The Williamson ether synthesis remains a robust and versatile method for the preparation of 1-(benzyloxy)naphthalene. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired O-alkylated product can be achieved while minimizing the formation of the C-alkylated side product. The advent of microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times. This guide provides the necessary theoretical background and practical protocols to aid researchers in the successful synthesis and purification of 1-(benzyloxy)naphthalene for its various applications in chemical research and development.

References

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. 1-(Benzyloxy)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted benzyl-transfer reactions of commercially available 2-benzyloxy-1-methylpyridinium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

- 8. lookchem.com [lookchem.com]

- 9. CN103772158A - Benzyl-2-naphthyl ether preparation method - Google Patents [patents.google.com]

1-(Benzyloxy)naphthalene: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)naphthalene is an aromatic ether that has garnered significant attention in the field of organic chemistry. Its unique structural features, combining the naphthalene core with a versatile benzyl protecting group, make it a valuable intermediate and building block in a variety of synthetic transformations. This technical guide provides a comprehensive overview of the potential applications of 1-(benzyloxy)naphthalene, with a focus on its role in protecting group chemistry, sigmatropic rearrangements, and photochemical reactions. Detailed experimental protocols and quantitative data are presented to facilitate its practical use in the laboratory. The naphthalene moiety itself is a key structural motif in numerous bioactive compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This inherent bioactivity further enhances the appeal of 1-(benzyloxy)naphthalene derivatives in medicinal chemistry and drug discovery programs.

Physicochemical and Crystallographic Data

1-(Benzyloxy)naphthalene, with the chemical formula C₁₇H₁₄O, is a white to pale yellow solid at room temperature.[4] It is soluble in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate.[5][6] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 607-58-9 | [7][8][9] |

| Molecular Weight | 234.29 g/mol | [7][8] |

| Melting Point | 73.5-74 °C | [5][9] |

| Boiling Point | 388.1 °C at 760 mmHg | [5][9] |

| Flash Point | 156.4 °C | [5][9] |

| Density | 1.125 g/cm³ | [5][9] |

The crystal structure of 1-(benzyloxy)naphthalene has been determined by X-ray crystallography. The dihedral angle between the naphthalene ring system and the benzyl group is 83.22 (4)°.[7] The crystal structure is stabilized by C—H⋯π and π–π interactions.[7]

| Crystal Data | |

| Formula | C₁₇H₁₄O |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a | 13.0210 (6) Å |

| b | 24.8832 (10) Å |

| c | 7.9478 (3) Å |

| V | 2575.12 (19) ų |

| Z | 8 |

Crystal data reported in a study published in Acta Crystallographica Section E.[7]

Synthesis of 1-(Benzyloxy)naphthalene

1-(Benzyloxy)naphthalene is typically synthesized via the Williamson ether synthesis, involving the reaction of 1-naphthol with a benzyl halide in the presence of a base. Several protocols have been reported, with variations in the base, solvent, and reaction conditions, including microwave irradiation to accelerate the reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a procedure described by Balint et al.[8]

Materials:

-

1-Naphthol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Ethyl acetate

-

Silica gel

Procedure:

-

In a closed microwave vial, a mixture of 1-naphthol (0.14 g, 1.0 mmol) and potassium carbonate (0.14 g, 1.0 mmol) in acetonitrile (3 mL) is prepared.

-

Benzyl bromide (0.14 mL, 1.2 mmol) is added to the mixture.

-

The vial is sealed and subjected to microwave irradiation (20-30 W) in a CEM Discover microwave reactor at 125 °C for 20 minutes.

-

After completion of the reaction (monitored by TLC), the mixture is filtered to remove the inorganic salts.

-

The solvent is removed by evaporation under reduced pressure to yield the crude product.

-

The crude product is purified by passing it through a short column of silica gel, eluting with ethyl acetate, to afford 1-(benzyloxy)naphthalene. This method has been reported to yield the product in up to 91%.[8]

Applications in Organic Chemistry

Protecting Group for Phenols

The benzyl group is a widely used protecting group for alcohols and phenols due to its stability under a broad range of acidic and basic conditions.[7] 1-(Benzyloxy)naphthalene serves as a key intermediate where the hydroxyl group of 1-naphthol is masked, allowing for chemical modifications on other parts of a molecule. The benzyl group can be readily removed by catalytic hydrogenation.

Sigmatropic Rearrangements

Benzyl ether intermediates, such as 1-(benzyloxy)naphthalene, are valuable precursors for sigmatropic rearrangements, including the Claisen and Wittig rearrangements, which are powerful tools for carbon-carbon bond formation.[7]

The Claisen rearrangement of aryl allyl ethers is a concerted[10][10]-sigmatropic rearrangement that typically occurs upon heating. While 1-(benzyloxy)naphthalene itself does not undergo a classical Claisen rearrangement, its derivatives, where the benzyl group is replaced by an allyl group (1-allyloxynaphthalene), are suitable substrates. The study of related cinnamyloxynaphthalenes provides insight into the reaction conditions and outcomes. For 1-cinnamyloxynaphthalene, the Claisen rearrangement occurs in decalin, while both Claisen and intermolecular rearrangements are observed at higher temperatures in diethylene glycol.[11]

Generic Experimental Protocol for Claisen Rearrangement of 1-Allyloxynaphthalene:

Materials:

-

1-Allyloxynaphthalene

-

Decalin (or another high-boiling solvent like N,N-diethylaniline)

Procedure:

-

1-Allyloxynaphthalene is dissolved in decalin in a round-bottom flask equipped with a reflux condenser.

-

The solution is heated to reflux for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the rearranged product, 2-allyl-1-naphthol.

The[7][12]-Wittig rearrangement involves the base-promoted conversion of an ether to a secondary or tertiary alcohol.[13] Benzyl ethers are particularly well-suited for this reaction as the benzyl group can stabilize both the intermediate anion and radical.[13] The rearrangement of 1-(benzyloxy)naphthalene would proceed via deprotonation at the benzylic position, followed by a[7][12]-shift of the naphthyl group to yield 1-(1-naphthyl)-1-phenylmethanol.

Experimental Protocol for[7][12]-Wittig Rearrangement:

Materials:

-

1-(Benzyloxy)naphthalene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

Procedure:

-

A solution of 1-(benzyloxy)naphthalene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of n-butyllithium in hexanes is added dropwise with stirring. The reaction mixture is typically stirred at this temperature for a specified period.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and then extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(1-naphthyl)-1-phenylmethanol.

Photochemical Reactions: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane.[4][5] While 1-(benzyloxy)naphthalene itself is not a direct substrate for this reaction, it can be a precursor to naphthaldehyde derivatives (via oxidation of the benzyl group) which can then participate in the Paternò-Büchi reaction. The oxetane ring is a structural motif found in several biologically active compounds, including the anticancer drug Taxol.[4]

Generic Experimental Protocol for Paternò-Büchi Reaction:

Materials:

-

An aromatic aldehyde or ketone (e.g., a naphthaldehyde derivative)

-

An alkene

-

A suitable solvent (e.g., benzene or acetonitrile)

-

A UV light source (e.g., a medium-pressure mercury lamp)

Procedure:

-

The carbonyl compound and the alkene are dissolved in the chosen solvent in a photochemical reactor.

-

The solution is deoxygenated by bubbling nitrogen or argon through it for 15-30 minutes.

-

The mixture is irradiated with UV light at a specific wavelength (e.g., > 280 nm) for a period ranging from hours to days, while maintaining a constant temperature.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

After completion, the solvent is removed under reduced pressure.

-

The resulting oxetane is purified by column chromatography.

Role in the Synthesis of Bioactive Molecules

The 2-naphthol scaffold, from which 1-(benzyloxy)naphthalene is derived, is a versatile platform for the synthesis of a wide range of bioactive molecules.[12] For instance, aminobenzylnaphthols, which can be synthesized through the Betti reaction, exhibit diverse pharmacological activities.[12] While direct applications of 1-(benzyloxy)naphthalene as a key intermediate in the synthesis of specific marketed drugs are not extensively documented in the reviewed literature, its utility as a protected form of 1-naphthol makes it a valuable precursor in multi-step syntheses of complex naphthalene-containing natural products and pharmaceuticals.

Conclusion

1-(Benzyloxy)naphthalene is a multifaceted reagent in organic chemistry with significant potential in various synthetic applications. Its primary role as a stable protecting group for the 1-naphthol hydroxyl function is well-established. Furthermore, its utility as a precursor in powerful C-C bond-forming reactions, such as the Wittig and Claisen rearrangements, and its potential connection to photochemical transformations like the Paternò-Büchi reaction, highlight its versatility. The continued exploration of naphthalene-based scaffolds in drug discovery will likely expand the applications of this valuable synthetic intermediate. This guide provides a foundational understanding and practical protocols to encourage the further investigation and utilization of 1-(benzyloxy)naphthalene in innovative synthetic strategies.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. Claisen and Intermolecular Rearrangement of Cinnamyloxynaphthalenes [scirp.org]

- 4. Paterno buchi reaction | PPTX [slideshare.net]

- 5. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-(Benzyloxy)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Benzyloxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. lookchem.com [lookchem.com]

- 11. scirp.org [scirp.org]

- 12. benchchem.com [benchchem.com]

- 13. [1,2]-Wittig Rearrangement [organic-chemistry.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of 1-(Benzyloxy)naphthalene Derivatives

Abstract: Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a multitude of compounds with significant biological activities. The introduction of a benzyloxy group at the 1-position of the naphthalene ring gives rise to 1-(benzyloxy)naphthalene and its derivatives, a class of compounds that has garnered interest in medicinal chemistry. These derivatives have been explored for a range of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] The structural combination of the bulky, lipophilic naphthalene core with the flexible benzyloxy moiety allows for diverse interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 1-(benzyloxy)naphthalene derivatives, with a focus on quantitative data and detailed experimental protocols to aid in future research and drug development endeavors.

General Synthesis Strategies

The synthesis of 1-(benzyloxy)naphthalene derivatives typically begins with a nucleophilic substitution reaction, specifically Williamson ether synthesis. This involves the reaction of a naphthol precursor with a benzyl halide in the presence of a base.[2] Further modifications can be made to the naphthalene or benzyl rings to generate a library of derivatives for structure-activity relationship (SAR) studies.

A general workflow for the synthesis and initial screening of these derivatives is outlined below.

Caption: General workflow for synthesis and biological screening.

Experimental Protocol: General Williamson Ether Synthesis

This protocol provides a general method for the synthesis of benzyl-1-naphthyl ether.[2]

-

Reactant Preparation: Dissolve 1-naphthol (10 mmol) and triethylamine (10 mmol) or another suitable base like potassium carbonate in a suitable solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.[2][3]

-

Addition of Benzyl Halide: While stirring, add benzyl bromide (10 mmol) to the mixture.[2]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30°C to room temperature) for a specified duration, often overnight, to allow the reaction to proceed to completion.[2]

-

Isolation: The solid product is isolated by filtration.

-

Purification: Wash the filtered solid with water and recrystallize from a suitable solvent like ethanol to obtain the purified 1-(benzyloxy)naphthalene derivative.[2]

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.[3]

Anticancer Activity

Derivatives of 1-(benzyloxy)naphthalene have shown promising potential as anticancer agents.[3] A notable example includes a series of novel naphthoquinone-naphthol derivatives, which feature a benzyloxy-naphthalene moiety, evaluated for their antiproliferative effects against various human cancer cell lines.[3]

Quantitative Data: Antiproliferative Activity

The in vitro antiproliferative activity of several naphthoquinone-naphthol derivatives, structurally related to 1-(benzyloxy)naphthalene, was assessed against human colorectal carcinoma (HCT116), non-small cell lung cancer (PC9), and lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC₅₀) values were determined after 72 hours of treatment.[3]

| Compound | Core Structure Modification | HCT116 IC₅₀ (µM) | PC9 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 5 | Parent Compound | 5.27 | 6.98 | 5.88 |

| 13 | Addition of oxopropyl group | 1.18 | 0.57 | 2.25 |

Data sourced from Li et al., 2024.[3]

Compound 13 , which features an oxopropyl group, demonstrated significantly enhanced potency compared to the parent compound 5 , particularly against the PC9 cell line.[3]

Experimental Protocol: CCK-8 Cytotoxicity Assay

This protocol details the Cell Counting Kit-8 (CCK-8) assay used to determine the IC₅₀ values.[3]

-

Cell Seeding: Seed cancer cells (HCT116, PC9, or A549) into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0, 0.3, 1, 3, 10, 30 µM) and incubate for 72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate the plates for an additional 1-2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Postulated Mechanism of Action: Apoptosis Induction

While the precise signaling pathways for all derivatives are not fully elucidated, many anticancer agents targeting cell proliferation ultimately induce apoptosis (programmed cell death). The diagram below illustrates a simplified, generic apoptotic signaling pathway that could be investigated for these compounds.

Caption: Simplified intrinsic apoptosis signaling pathway.

Antimicrobial Activity

Naphthalene derivatives are recognized for their antimicrobial properties.[4][5] Specifically, certain benzyl and naphthylmethyl ethers containing an imidazole moiety have demonstrated activity against fungi and Gram-positive bacteria.[6]

Quantitative Data: Antimicrobial Activity

| Compound Class | Target Organisms | Activity Level |

| Imidazolylethyl benzyl and naphthylmethyl ethers | Fungi | Active |

| Gram-positive bacteria | Active | |

| Gram-negative bacteria | Inactive |

Data summarized from Nardi et al., 1981.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Naphthalene derivatives have also been investigated as inhibitors of various enzymes, which is a key strategy in treating numerous diseases.[7][8][9]

Quantitative Data: Enzyme Inhibition

While data specifically for 1-(benzyloxy)naphthalene is limited, related naphthalene derivatives have shown potent inhibitory activity. For example, certain 1-naphthol derivatives are effective inhibitors of human carbonic anhydrase (hCA) I and II, and acetylcholinesterase (AChE).[8] Another study reported on benzyl and naphthalene methylphosphonic acids as inhibitors of autotaxin (ATX), an enzyme implicated in cancer metastasis.[9]

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) |

| 1-Naphthol Derivatives | hCA I | Kᵢ: 0.034 - 0.724 µM |

| hCA II | Kᵢ: 0.172 - 0.562 µM | |

| AChE | Kᵢ: 0.096 - 0.177 µM | |

| Naphthalene Methylphosphonic Acids | Autotaxin (ATX) | Kᵢ: Low µM to nM range |

Data sourced from Güven et al., 2021 and Gupte et al., 2011.[8][9]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol describes a general workflow for assessing enzyme inhibition.

-

Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and the inhibitor compound in an appropriate buffer.

-

Assay Reaction: In a microplate well or cuvette, combine the enzyme and varying concentrations of the inhibitor. Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

-

Initiation: Initiate the reaction by adding the substrate.

-

Detection: Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. This is typically done by spectrophotometry (absorbance or fluorescence).

-

Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 1-(Benzyloxy)naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]

- 6. New alpha-aryl-beta,N-imidzolylethyl benzyl and naphthylmethyl ethers with antimycotic and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzyl and naphthalene methylphosphonic acid inhibitors of autotaxin with anti-invasive and anti-metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1-(benzyloxy)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available physicochemical data for 1-(benzyloxy)naphthalene. Extensive literature searches did not yield specific experimental thermochemical data such as enthalpy of formation, combustion, sublimation, vaporization, fusion, or heat capacity for this compound. The following sections detail its known physical properties and provide general experimental protocols for determining the aforementioned thermochemical properties, which are crucial for a comprehensive understanding of a compound's thermal behavior.

Physicochemical Properties of 1-(benzyloxy)naphthalene

While specific thermochemical data remains elusive in publicly accessible literature, a number of key physical properties have been reported. These are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-(benzyloxy)naphthalene

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄O | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Melting Point | 73.5-74 °C | [1][2] |

| Boiling Point | 388.1 °C at 760 mmHg | [1][2] |

| Density | 1.125 g/cm³ | [1][2] |

| Flash Point | 156.4 °C | [1][2] |

| Vapor Pressure | 7.02 x 10⁻⁶ mmHg at 25 °C | [1][2] |

| Appearance | Solid | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Ethyl Acetate | [1][2] |

| Ionization Energy | 7.63 eV |

Experimental Protocols for Determination of Thermochemical Properties

The following sections describe the standard experimental methodologies used to determine the key thermochemical properties of organic compounds like 1-(benzyloxy)naphthalene.

Enthalpy of Combustion

The standard enthalpy of combustion is a fundamental thermochemical property, typically determined using bomb calorimetry.

Methodology: Isoperibol Bomb Calorimetry

-

Sample Preparation: A pellet of the solid sample (approximately 1 g) is accurately weighed and placed in a crucible within a high-pressure vessel (the "bomb").

-

Bomb Assembly: A fuse wire is attached to the sample, and the bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system (water and bomb). The energy equivalent of the calorimeter is determined separately by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The standard enthalpy of combustion is then calculated per mole of the substance.

Enthalpy of Sublimation

The enthalpy of sublimation, the heat required to convert a solid to a gas, can be determined by various methods, including the Knudsen effusion method or by measuring vapor pressure as a function of temperature.

Methodology: Knudsen Effusion Method

-

Apparatus: A Knudsen cell, which is a small, thermostatted container with a very small orifice, is used. The cell is placed in a high-vacuum chamber.

-

Measurement: The sample is placed in the Knudsen cell, and the system is heated to a known temperature. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured using a microbalance.

-

Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen equation, which relates the rate of effusion to the vapor pressure, the area of the orifice, the temperature, and the molar mass of the substance.

-

Enthalpy of Sublimation Calculation: The measurements are repeated at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Enthalpy of Fusion and Heat Capacity

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the enthalpy of fusion and the heat capacity of a substance.

Methodology: Differential Scanning Calorimetry (DSC)

-